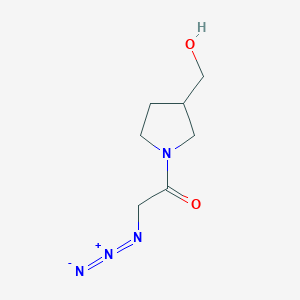
2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2-Aza-1-Pyrrolidin-1-yl-ethan-1-one, is a versatile organic compound with a wide range of applications in the field of organic synthesis. It is a colorless, crystalline solid that is insoluble in water, but soluble in common organic solvents. It is a member of the pyrrolidinone family and is an important building block in the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one: is a valuable intermediate in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals . The azido group in this compound can undergo various reactions, leading to the formation of a wide range of heterocycles such as oxazoles, pyrazoles, and triazoles, which have significant biological activities.
Click Chemistry Applications
This compound can participate in click chemistry reactions, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), to form 1,2,3-triazoles . These triazoles are known for their stability and find applications in drug discovery and development due to their pharmacological properties, including antibacterial and antitumor activities.
Fluorescent Probes
The azido compound can be used to synthesize fluorescent probes for biological imaging . By incorporating the compound into fluorescent structures, researchers can create sensitive probes that light up under specific conditions, allowing for the visualization of biological processes in real time.
Antitumor Activity
Derivatives of 2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one have been shown to exhibit antitumor activities . These compounds can be further modified to enhance their efficacy and selectivity towards cancer cells, making them potential candidates for anticancer drugs.
Tuberculosis Inhibition
The azido ketones derived from this compound have been reported to inhibit tuberculosis . This is particularly important as tuberculosis remains a major global health challenge, and new treatments are constantly being sought.
Agrochemical Applications
In the agricultural sector, azido ketones serve as intermediates for the synthesis of compounds with potential use as agrochemicals . These substances can help in the development of new pesticides and herbicides, contributing to the protection of crops and ensuring food security.
Eigenschaften
IUPAC Name |
2-azido-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-10-9-3-7(13)11-2-1-6(4-11)5-12/h6,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBYLYGOYGXMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)


![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)

![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)




![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)